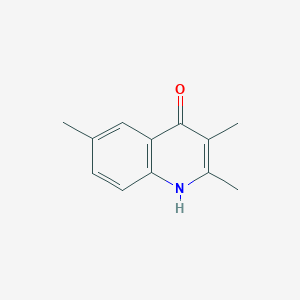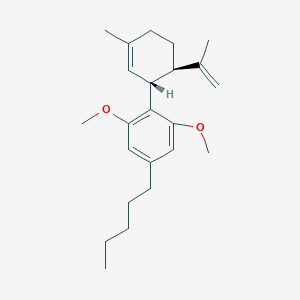
2,3,6-Trimethylquinolin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethylquinolin-4-OL is a chemical compound with the CAS Number: 1447-42-3 and a molecular weight of 187.24 . It is also known by its IUPAC name 2,3,6-trimethyl-4(1H)-quinolinone . The compound is typically a white to yellow solid .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2,3,6-Trimethylquinolin-4-OL, has been a topic of interest in many research studies . Various methods have been developed, including the Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach synthesis protocols . More recent approaches involve transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 2,3,6-Trimethylquinolin-4-OL consists of a quinoline core with three methyl groups and a hydroxyl group . The InChI code for this compound is 1S/C12H13NO/c1-7-4-5-11-10(6-7)12(14)8(2)9(3)13-11/h4-6H,1-3H3, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives have been extensively studied . These studies have shown the importance of redox-active intermediates in these reactions and have used various electroanalytical tools to investigate these intermediates .Scientific Research Applications
Chemical Properties and Synthesis
“2,3,6-Trimethylquinolin-4-OL” is a chemical compound with the CAS Number: 1447-42-3 and a molecular weight of 187.24 . It is a white to yellow solid and has a linear formula of C12H13NO .
Medicinal Chemistry Research
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . “2,3,6-Trimethylquinolin-4-OL” being a quinoline derivative, holds potential in medicinal chemistry research .
Drug Development
The recent advances in chemistry and therapeutic potential of functionalized quinoline motifs have unveiled their substantial efficacies for future drug development . The bioactive quinolines, including “2,3,6-Trimethylquinolin-4-OL”, have been harnessed via expeditious synthetic approaches .
In Vivo and In Vitro Screening
The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This suggests that “2,3,6-Trimethylquinolin-4-OL” could be a potential candidate for such screenings .
Biomolecular Quinolines
Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development . “2,3,6-Trimethylquinolin-4-OL” could be one such biomolecular quinoline .
Photovoltaic Applications
Quinoline derivatives, including “2,3,6-Trimethylquinolin-4-OL”, are promising for applications in polymer photovoltaic solar cells and dye-synthesized solar cells (DSSCs) . This suggests that “2,3,6-Trimethylquinolin-4-OL” could be used in the development of third-generation photovoltaics .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Mode of Action
Quinoline derivatives are known to exhibit their effects through various mechanisms of action, depending on the specific derivative and its targets .
Result of Action
Given the known biological activities of quinoline derivatives, it can be inferred that the compound may have potential antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
properties
IUPAC Name |
2,3,6-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-11-10(6-7)12(14)8(2)9(3)13-11/h4-6H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXBHMPKNBRNEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556621 |
Source


|
| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethylquinolin-4-OL | |
CAS RN |
1447-42-3 |
Source


|
| Record name | 2,3,6-Trimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














